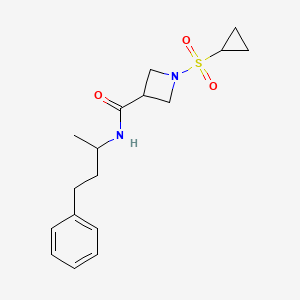

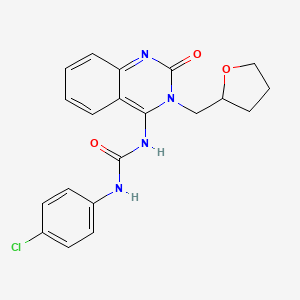

![molecular formula C20H22N4O3 B2436649 N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 2034443-37-1](/img/structure/B2436649.png)

N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . Two distinct benzoxazole sulfonamide scaffolds were synthesized and evaluated for their antimycobacterial potential .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold . The structure includes a benzoxazole ring attached to a piperidine ring via a methylene bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the formation of methanimines, which undergo dimerization to form the final products .科学研究应用

- 应用: 该化合物已被鉴定为在抑制 GRK-2 和 -5 的高通量筛选活动中的一种新型命中物。 母体苯并恶唑骨架的结构修饰导致了针对这些激酶的强效抑制活性 .

心血管疾病研究

药物化学和药物设计

抗菌活性

合成途径和中间体

总之,“N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺”在心血管研究、药物设计、抗菌研究、生物成像、材料科学和合成化学方面具有潜力。其多方面的应用使其成为进一步研究的有趣主题。 🌟

作用机制

Target of Action

The compound is identified as a potential inhibitor of G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with GRK-2 and -5, inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the regulation of G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in many physiological processes, and their dysregulation is associated with numerous diseases . By inhibiting GRK-2 and -5, the compound could potentially modulate GPCR signaling pathways .

Result of Action

The inhibition of GRK-2 and -5 by the compound could potentially modulate GPCR signaling pathways . This modulation could have therapeutic implications for cardiovascular diseases . .

未来方向

The future research directions could involve further exploration of the therapeutic potential of benzoxazole derivatives. Given their inhibitory activity against GRK2 and GRK5, they could be developed into novel drugs for the treatment of cardiovascular diseases . Additionally, their antimycobacterial activity suggests potential for the development of new treatments for tuberculosis .

生化分析

Biochemical Properties

The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5, which are emerging therapeutic targets for the treatment of cardiovascular disease . The compound’s ability to inhibit these enzymes suggests that it may play a significant role in biochemical reactions involving these enzymes .

Cellular Effects

In terms of cellular effects, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide’s inhibition of GRK-2 and -5 can have profound effects on cell function. These enzymes are involved in the regulation of receptor trafficking and signaling, and their inhibition can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its binding interactions with GRK-2 and -5. By inhibiting these enzymes, the compound can exert its effects at the molecular level, leading to changes in gene expression and potentially affecting other biomolecular interactions .

属性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-23-10-4-5-15(19(23)26)18(25)21-13-14-8-11-24(12-9-14)20-22-16-6-2-3-7-17(16)27-20/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLLLGRQPRPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

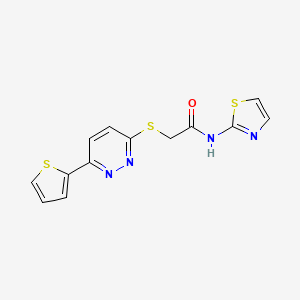

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

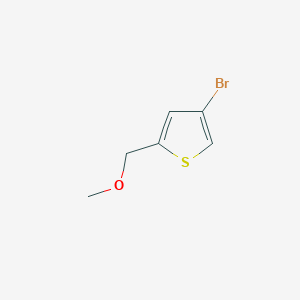

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

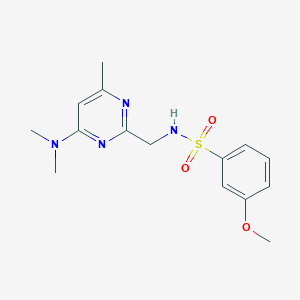

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)